molecular formula C12H7ClF2O B6381080 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% CAS No. 1261891-90-0

2-Chloro-5-(3,4-difluorophenyl)phenol, 95%

Cat. No. B6381080
CAS RN: 1261891-90-0
M. Wt: 240.63 g/mol
InChI Key: AETVMQDQWCZPQF-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-difluorophenyl)phenol, 95% (2C5DFPP) is a synthetic phenol with a wide range of applications in scientific research. This chemical compound has been used for a variety of purposes, ranging from drug synthesis to biochemistry and physiological studies.

Scientific Research Applications

2-Chloro-5-(3,4-difluorophenyl)phenol, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and physiological studies. 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is a useful intermediate for the synthesis of a variety of drugs, including antimicrobial agents, anti-inflammatory agents, and antifungal agents. It is also used in the synthesis of a variety of other compounds, such as dyes, pigments, and surfactants.

Mechanism of Action

2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting the activity of these enzymes, 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% reduces the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
2-Chloro-5-(3,4-difluorophenyl)phenol, 95% has been shown to reduce inflammation and fever in animal models. It has also been shown to reduce pain and swelling in humans. In addition, 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% has been shown to inhibit the growth of a variety of bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, it is a potent inhibitor of COX enzymes and has a wide range of applications in scientific research. However, 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is not suitable for use in humans due to its potential toxicity.

Future Directions

There are a number of potential future directions for 2-Chloro-5-(3,4-difluorophenyl)phenol, 95%. These include further investigation into its potential as an antimicrobial and antiviral agent, as well as its potential to be used as an anti-inflammatory agent. Additionally, further research into the mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% and its potential applications in drug synthesis is needed. Additionally, further research into the biochemical and physiological effects of 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is needed in order to better understand its potential therapeutic applications. Finally, further research into the potential toxicity of 2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is needed in order to ensure its safe use in laboratory experiments.

Synthesis Methods

2-Chloro-5-(3,4-difluorophenyl)phenol, 95% is synthesized from the reaction of 2-chloro-5-fluorophenol with 3,4-difluorobenzoyl chloride in the presence of anhydrous potassium carbonate. The resulting product is then purified by recrystallization.

properties

IUPAC Name

2-chloro-5-(3,4-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-3-1-8(6-12(9)16)7-2-4-10(14)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETVMQDQWCZPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685930
Record name 4-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,4-difluorophenyl)phenol

CAS RN

1261891-90-0
Record name 4-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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